![molecular formula C12H10N4S B1415403 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 1105198-16-0](/img/structure/B1415403.png)
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol
Overview
Description
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol is a chemical compound with the CAS Number: 1105198-16-0 . It has a molecular weight of 242.3 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol, has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines, including 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol, are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. Due to its structural similarity to purine bases, it’s particularly useful in creating analogs that can interact with biological systems . The thiol group in the molecule can undergo various reactions, enabling the synthesis of complex structures with potential pharmacological activities.
Anticancer Research
The pyrazolopyridazine scaffold is a common feature in molecules with anticancer properties. Researchers utilize 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol to develop new chemotherapeutic agents. Its ability to be modified allows for the creation of compounds that can target specific cancer cells or pathways .
Development of Antimicrobial Agents
The structural framework of this compound is conducive to the development of antimicrobial agents. By modifying the thiol group and other substituents, scientists can enhance the molecule’s interaction with bacterial enzymes or proteins, leading to potential new treatments for bacterial infections .
Enzyme Inhibition Studies
Due to its resemblance to nucleotides, this compound is used in enzyme inhibition studies. It can act as a competitive inhibitor for enzymes that interact with purines, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .
Neurological Disorder Treatments
Compounds based on the pyrazolopyridazine structure have shown promise in treating neurological disorders. By tweaking the core structure of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol , researchers aim to develop drugs that can cross the blood-brain barrier and modulate neurological pathways .
Agricultural Chemicals
The versatility of this compound extends to the field of agriculture, where it can be used to create pesticides or herbicides. Its chemical properties allow for the synthesis of substances that can selectively target pests or weeds without harming crops .
Material Science Applications
In material science, this compound’s derivatives can be employed in the creation of organic semiconductors or as part of sensory materials due to their electronic properties. The thiol group, in particular, can be used to anchor molecules to metal surfaces, which is valuable in creating thin films or coatings .
Analytical Chemistry Techniques
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol: can be utilized in analytical chemistry as a reagent or a probe due to its unique chemical reactivity. It can be part of assays to detect the presence of other substances or to study reaction mechanisms .
Mechanism of Action
Mode of Action
It’s known that pyrazolo-pyridine derivatives have been associated with various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Pyrazolo-pyridine derivatives have been associated with a variety of biological activities, indicating that they may influence several biochemical pathways .
Result of Action
Related compounds have shown significant inhibitory activity in certain cell lines , suggesting potential antitumor activity.
properties
IUPAC Name |
4-methyl-1-phenyl-6H-pyrazolo[3,4-d]pyridazine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-10-7-13-16(9-5-3-2-4-6-9)11(10)12(17)15-14-8/h2-7H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWLQHDYHGBMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)C2=C1C=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



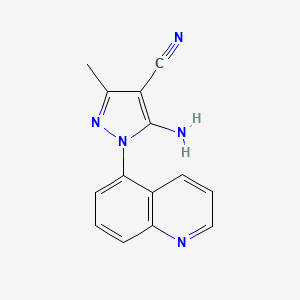
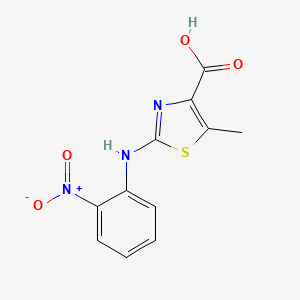
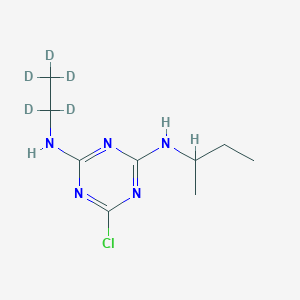
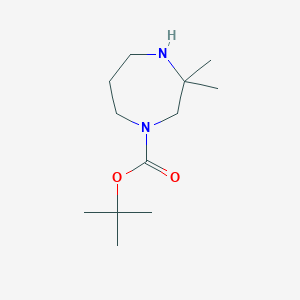

![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)
![Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-](/img/structure/B1415329.png)

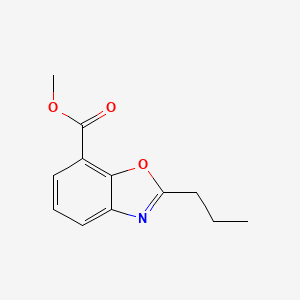
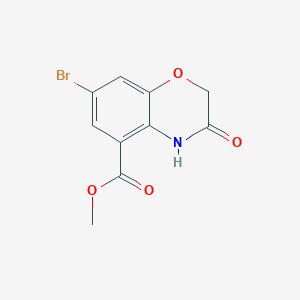

![N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide](/img/structure/B1415339.png)
![4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine](/img/structure/B1415341.png)
![3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid](/img/structure/B1415342.png)